4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the pyrido[2,3-d]pyrimidine family, known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by cyclization to form the desired pyrido[2,3-d]pyrimidine derivative . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form different heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Cyclization Reactions: Cyclization can be achieved using reagents like acetic acid under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidine derivatives, which can exhibit different biological activities depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antitumor agent due to its ability to inhibit tyrosine kinases, which are crucial in cancer cell proliferation.
Antiviral Research: It has shown promise in inhibiting viral enzymes, making it a candidate for antiviral drug development.
Anti-inflammatory Studies: The compound’s anti-inflammatory properties are explored for the treatment of conditions like arthritis and other inflammatory diseases.
Antitubercular Agents: Research has highlighted its potential as an antitubercular agent, with studies showing activity against Mycobacterium tuberculosis.
Wirkmechanismus
The mechanism of action of 4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide involves the inhibition of specific molecular targets, such as tyrosine kinases. These enzymes play a critical role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis . Additionally, its antiviral and anti-inflammatory effects are mediated through the inhibition of viral enzymes and inflammatory mediators, respectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide: This compound shares a similar pyrido[2,3-d]pyrimidine core but differs in its substituents, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Uniqueness
4-Amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit a broad range of tyrosine kinases and its potential as an antitubercular agent set it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
61129-21-3 |
---|---|
Molekularformel |
C8H6ClN5O |
Molekulargewicht |
223.62 g/mol |
IUPAC-Name |
4-amino-2-chloropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C8H6ClN5O/c9-8-13-5(10)4-3(6(11)15)1-2-12-7(4)14-8/h1-2H,(H2,11,15)(H2,10,12,13,14) |
InChI-Schlüssel |
INFSGBYGXWQBHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1C(=O)N)C(=NC(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.